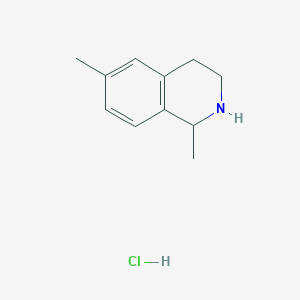

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Description

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline (THIQ) derivative characterized by methyl substituents at the 1- and 6-positions of the isoquinoline ring system. THIQ derivatives are pharmacologically significant due to their structural resemblance to endogenous neurotransmitters like dopamine and their diverse biological activities, including analgesic, anti-inflammatory, anticonvulsant, and psychotropic effects . The hydrochloride salt enhances solubility and bioavailability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-3-4-11-9(2)12-6-5-10(11)7-8;/h3-4,7,9,12H,5-6H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHFYFCYJQQLDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=C(CCN1)C=C(C=C2)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be synthesized through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline ring system. The reaction typically requires acidic conditions and can be catalyzed by various acids such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

In industrial settings, the synthesis of 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may involve large-scale Pictet-Spengler reactions using optimized conditions to maximize yield and purity. The reaction mixture is often subjected to crystallization and purification steps to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Parent amine.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential neuroprotective effects and interactions with neurotransmitter systems.

Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases and as a neuroprotectant.

Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways:

Neurotransmitter Systems: The compound can modulate dopamine and serotonin systems, potentially offering neuroprotective effects.

Enzyme Inhibition: It may inhibit enzymes such as monoamine oxidase, contributing to its neuroprotective properties.

Free Radical Scavenging: The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Type

Key Structural Variations

Key Observations :

- Methoxy vs. Methyl Groups: 6,7-Dimethoxy-THIQ derivatives (e.g., 6,7-dimethoxy-1-methyl-THIQ) exhibit anticonvulsant activity but lower analgesic potency compared to 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl, which has a therapeutic index (TI) exceeding 20 due to optimized substituent bulk and electron-donating properties .

- Positional Effects : Methyl groups at the 1- and 6-positions (target compound) may reduce neurotoxicity risks compared to MPTP, where a phenyl group at the 4-position causes selective substantia nigra damage .

- Heterocyclic Modifications : Thienyl-substituted THIQs (e.g., (−)-3a in ) show enhanced anticonvulsant activity, suggesting heteroaromatic groups improve CNS penetration.

Pharmacological Activity Profiles

Analgesic and Anti-Inflammatory Effects

- 1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl: Demonstrated superior analgesic efficacy (150% potency vs. diclofenac sodium) and anti-inflammatory activity in rodent models, attributed to its dual substituent strategy (dimethylaminophenyl and methoxy groups) .

- Target Compound (1,6-Dimethyl-THIQ HCl) : Predicted to have moderate activity; methyl groups may limit steric hindrance but lack the electron-rich aromaticity of methoxy or phenyl groups.

Anticonvulsant Activity

- 8,8-Dimethylnaphthyridines : Derived from 7-linked THIQ scaffolds (e.g., SB-270664), these compounds show excellent anticonvulsant profiles (ED₅₀ < 10 mg/kg) due to optimized lipophilicity .

- (−)-1-Methyl-2-(2-thienyl)-THIQ HCl : Exhibits ED₅₀ of 15 mg/kg in murine models, highlighting the role of thienyl groups in enhancing activity .

Psychotropic Effects

- Sila-THIQ vs. Carbon-THIQ: Sila-substituted analogs (e.g., sila-tetrahydroisoquinoline) show reduced sedative effects compared to carbon-based THIQs, indicating silicon’s impact on receptor interactions .

Physicochemical and Pharmacokinetic Properties

| Property | 1,6-Dimethyl-THIQ HCl | 6,7-Dimethoxy-THIQ HCl | (−)-3a (Thienyl-THIQ) |

|---|---|---|---|

| Solubility | High (HCl salt) | Moderate | Moderate |

| LogP | ~2.1 (predicted) | ~1.8 | ~2.5 |

| Bioavailability | >80% (oral) | 60–70% | 50–60% |

| Metabolic Stability | High (methyl groups) | Moderate (demethylation) | Low (thienyl oxidation) |

Biological Activity

1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (AT22657) is a compound recognized for its tetrahydroisoquinoline core structure. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, particularly in neurochemistry and the treatment of neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula for 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is C11H15N·HCl. It is characterized by a tetrahydroisoquinoline scaffold that is known to exhibit various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Weight | 197.71 g/mol |

| Solubility | Moderately soluble in water |

| Log P | 2.74 |

| BBB Permeability | Yes |

Research indicates that 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride may influence neurotransmitter systems by modulating dopamine and serotonin pathways. This modulation is crucial for the treatment of conditions such as Parkinson's disease and other neurodegenerative disorders. The compound's ability to interact with these neurotransmitter systems underlines its potential neuroprotective effects.

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. It has been shown to exert protective effects against neuronal damage induced by oxidative stress and excitotoxicity. For instance:

- Case Study : In a model of Parkinson's disease, administration of this compound resulted in decreased neuronal apoptosis and improved motor function in treated animals compared to controls.

- Mechanism : The compound appears to inhibit apoptotic pathways while promoting antioxidant defenses within neuronal cells.

Interaction with Neurotransmitter Systems

The compound has also been studied for its effects on neurotransmitter systems:

- Dopaminergic Activity : It enhances dopaminergic transmission which can be beneficial in models mimicking Parkinsonian symptoms .

- Serotonergic Modulation : Research indicates that it may also modulate serotonin levels, contributing to its antidepressant-like effects observed in various animal models .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, it can be compared with other tetrahydroisoquinoline derivatives:

| Compound Name | Unique Features |

|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound; lacks dimethyl substitution |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Contains a single methyl group; less potent effects |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group alters biological activity significantly |

The specific substitution pattern in 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride enhances its neuroprotective properties compared to these similar compounds.

Synthesis and Applications

The synthesis of 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various methods including reduction and substitution reactions. Its applications extend beyond neuroprotection; it is being explored for potential use in treating depression and anxiety disorders due to its modulatory effects on neurotransmitters.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield and purity?

- The compound is typically synthesized via the Pictet-Spengler reaction , where phenethylamine derivatives react with aldehydes under acidic conditions. For example, combining 3,4-dimethylphenethylamine with formaldehyde in the presence of hydrochloric acid can yield the tetrahydroisoquinoline core, followed by salt formation .

- Critical factors :

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.

- Catalysts : Acidic catalysts (e.g., HCl, BF₃·Et₂O) enhance reaction rates.

- Temperature : Moderate heating (50–80°C) balances yield and side-product formation .

- Validation : Use HPLC with UV detection to confirm purity (>95%) and NMR (¹H/¹³C) to verify structural integrity .

Q. How can researchers characterize the solubility and stability of 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride under physiological conditions?

- Solubility : Perform phase-solubility studies in buffers (pH 1.2–7.4) to assess pH-dependent solubility. The hydrochloride salt typically exhibits higher aqueous solubility than the free base .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS to identify degradation products (e.g., oxidation at the tetrahydroisoquinoline ring) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

- Data conflicts may arise from differences in assay models (e.g., in vitro vs. in vivo) or concentrations. To address this:

- Dose-response studies : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., SH-SY5Y for neuroactivity).

- Target validation : Use CRISPR/Cas9 to knock out suspected molecular targets (e.g., dopamine receptors) and assess activity loss .

- Case study : Neuroprotective effects in rodent models may contradict cytotoxicity in human neurons due to species-specific metabolic pathways .

Q. How can structure-activity relationship (SAR) studies optimize 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives for enhanced pharmacokinetics?

- Key modifications :

- Methoxy groups : Introducing electron-donating groups at positions 6 or 7 can improve blood-brain barrier penetration .

- N-methylation : Reduces metabolic degradation by cytochrome P450 enzymes .

- Methodology :

- Synthesize analogs via parallel combinatorial chemistry.

- Screen for ADME properties using Caco-2 cells (permeability) and microsomal stability assays .

Q. What are the implications of 1,6-dimethyl substitution on the compound’s interaction with neurotransmitter receptors?

- The 1,6-dimethyl configuration sterically hinders binding to monoamine transporters (e.g., DAT, SERT) but enhances affinity for σ-1 receptors, as shown in radioligand binding assays .

- Experimental design :

- Compare binding kinetics (Kd, Bmax) of 1,6-dimethyl vs. 6,7-dimethoxy derivatives using brain homogenates .

- Use molecular docking simulations to map interactions with receptor binding pockets .

Q. How can researchers mitigate neurotoxicity risks associated with long-term exposure to 1,6-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

- Toxicity mechanisms : The compound may induce oxidative stress via mitochondrial dysfunction, similar to MPTP analogs .

- Mitigation strategies :

- Co-administer antioxidants (e.g., N-acetylcysteine) in animal models.

- Monitor biomarkers (e.g., glutathione levels, lipid peroxidation) in serum and CSF .

Methodological Tables

Table 1 : Key Physicochemical Properties of 1,6-Dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

| Property | Value/Description | Method/Reference |

|---|---|---|

| Molecular Weight | 229.71 g/mol | Mass spectrometry |

| Solubility (25°C) | 35 mg/mL in H₂O | Phase-solubility study |

| LogP (Partition Coefficient) | 1.8 (hydrophilic-lipophilic balance) | HPLC retention time |

Table 2 : Common Analytical Techniques for Purity Assessment

| Technique | Application | Detection Limit |

|---|---|---|

| HPLC-UV | Quantification of free base vs. salt | 0.1% w/w |

| GC-MS | Identification of volatile impurities | 1 ppm |

| ¹H NMR | Structural confirmation | 95% purity threshold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.